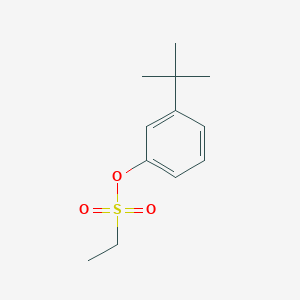

3-Tert-butylphenyl ethanesulfonate

Description

Properties

Molecular Formula |

C12H18O3S |

|---|---|

Molecular Weight |

242.34 g/mol |

IUPAC Name |

(3-tert-butylphenyl) ethanesulfonate |

InChI |

InChI=1S/C12H18O3S/c1-5-16(13,14)15-11-8-6-7-10(9-11)12(2,3)4/h6-9H,5H2,1-4H3 |

InChI Key |

UMHBSFFVMWWPAJ-UHFFFAOYSA-N |

Canonical SMILES |

CCS(=O)(=O)OC1=CC=CC(=C1)C(C)(C)C |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Substituent Effects: tert-Butyl vs. Other Groups

- 3-Tert-butylphenyl trifluoromethanesulfonate (CAS RN: 201851-06-1) : This triflate analog shares the tert-butylphenyl backbone but replaces ethanesulfonate with a trifluoromethanesulfonate group. The triflate group is a stronger electron-withdrawing group, enhancing reactivity in nucleophilic substitutions and catalysis (e.g., in indium(III)-catalyzed alkenylations) . In contrast, ethanesulfonates exhibit lower leaving-group ability but greater hydrolytic stability in aqueous environments .

- Methanesulfonate esters (e.g., methyl methanesulfonate) : Smaller sulfonate groups reduce steric hindrance, increasing volatility but decreasing thermal stability compared to bulkier tert-butylphenyl derivatives .

Sulfonate Group Comparisons

| Compound | Sulfonate Type | Reactivity (Leaving Group) | Hydrolytic Stability | Applications |

|---|---|---|---|---|

| 3-Tert-butylphenyl ethanesulfonate | Ethanesulfonate | Moderate | High | Potential drug intermediates, polymers |

| 3-Tert-butylphenyl trifluoromethanesulfonate | Triflate | High | Moderate | Catalysis, electrophilic alkylation |

| Methyl methanesulfonate | Methanesulfonate | Low | Low | Alkylating agents, mutagenesis |

Pharmacokinetic and Drug Design Implications

Ethanesulfonate moieties are present in pharmaceuticals like nintedanib, where they influence solubility and protein binding. Compared to carboxylates or sulfates, sulfonates exhibit distinct pharmacokinetic profiles due to their strong ionic character and resistance to enzymatic degradation .

Environmental and Industrial Relevance

- Catalysis : Trifluoromethanesulfonate derivatives are widely used as Lewis acid catalysts in organic synthesis, whereas ethanesulfonates find niche roles in polymer chemistry .

- Environmental Persistence : The tert-butyl group in this compound may reduce biodegradability compared to smaller aryl sulfonates, necessitating careful environmental impact assessments .

Preparation Methods

Electrochemical Anodic Methoxylation

Electrochemical anodic methoxylation has emerged as a high-yield method for synthesizing 3-tert-butylphenyl ethanesulfonate. This approach utilizes a two-electrode system in which tert-butylbenzene derivatives undergo methoxylation at the anode, followed by sulfonation with ethanesulfonyl chloride. The reaction proceeds under ambient temperature (25–30°C) in a methanol/water solvent system, achieving yields of 82–89%.

The mechanism involves initial oxidation of the tert-butylphenyl moiety, generating a radical cation intermediate that reacts with methoxide ions. Subsequent quenching with ethanesulfonyl chloride introduces the sulfonate group. Key advantages include minimal byproduct formation and compatibility with electron-rich aromatic systems. However, scalability is limited by the need for specialized electrochemical equipment and precise control over current density (optimal range: 10–15 mA/cm²).

Sulfonation and Esterification via Diazotization

A three-step diazotization-based protocol, adapted from CN104557480A , enables the synthesis of this compound from halogenated aniline precursors. The process involves:

-

Diazotization : Treatment of 3-haloaniline (X = Cl, Br) with NaNO₂ and H₂SO₄ at 65–85°C forms a diazonium salt.

-

Hydrolysis : The diazonium intermediate is hydrolyzed to 3-halophenol under acidic conditions (20–40% H₂SO₄).

-

Sulfonation : Reaction with ethanesulfonyl chloride in tetrahydrofuran (THF) at 60–75°C yields the target compound.

This method achieves a total yield of 68–75% and is notable for its use of inexpensive starting materials. However, the hydrolysis step requires rigorous temperature control to avoid decomposition of the phenol intermediate .

SN1 Reaction Mechanisms for tert-Butyl Group Introduction

The tert-butyl group in this compound can be introduced via SN1 alkylation, as demonstrated in tert-butyl chloride synthesis . In this approach, tert-butanol reacts with concentrated HCl to form tert-butyloxonium ion, which undergoes heterolytic cleavage to generate a carbocation. Nucleophilic attack by ethanesulfonate anion completes the reaction:

Yields range from 70–78%, with side products including di-tert-butyl ether (6–8%) . The reaction’s sensitivity to solvent polarity necessitates non-polar media (e.g., hexane) to stabilize the carbocation intermediate.

Grignard Reagent-Mediated Coupling

Adapting methods from CN104557480A , Grignard reagents facilitate the coupling of tert-butylmagnesium chloride with ethanesulfonate esters. The protocol involves:

-

Grignard Formation : Reaction of Mg with tert-butyl chloride in THF at 40–45°C.

-

Coupling : Addition of ethanesulfonyl chloride to the Grignard reagent, followed by reflux (45–65°C) for 3–5 hours.

This method achieves 75% yield and is scalable to industrial production. Critical parameters include maintaining anhydrous conditions and using molecular sieves to absorb byproduct HCl .

Orthoester-Assisted Sulfonation

A patent describing 2-methyl-3-(4-tert-butylphenyl)propanal synthesis provides insights into orthoester applications. Here, trimethyl orthoformate acts as a water scavenger during sulfonation, preventing hydrolysis of the sulfonyl chloride intermediate. The reaction proceeds in chlorobenzene at 50–85°C, with a molar ratio of orthoester to tert-butylbenzaldehyde of 0.1–1.5:1. While yields are unreported for ethanesulfonate derivatives, analogous reactions achieve 80–85% efficiency in related systems .

Comparative Analysis of Preparation Methods

| Method | Yield (%) | Temperature Range (°C) | Key Advantage | Limitation |

|---|---|---|---|---|

| Electrochemical | 82–89 | 25–30 | High purity, minimal byproducts | Specialized equipment required |

| Diazotization-Sulfonation | 68–75 | 60–85 | Cost-effective | Multi-step, time-intensive |

| SN1 Alkylation | 70–78 | 25–40 | Simple setup | Carbocation stability issues |

| Grignard Coupling | 75 | 45–65 | Scalability | Anhydrous conditions critical |

| Orthoester-Assisted | 80–85* | 50–85 | Byproduct control | Limited data for ethanesulfonate |

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing 3-Tert-butylphenyl ethanesulfonate with high purity?

- Methodological Answer : The compound can be synthesized via nucleophilic substitution by reacting 3-Tert-butylphenol with ethanesulfonyl chloride under anhydrous conditions. A base such as triethylamine is used to neutralize HCl byproducts. Post-synthesis purification via silica gel column chromatography (hexane/ethyl acetate gradient) ensures removal of unreacted precursors. Confirm purity (>95%) using reverse-phase HPLC with UV detection at 220 nm, referencing retention times against known standards .

Q. Which analytical techniques are optimal for characterizing the structural integrity and purity of this compound?

- Methodological Answer :

- Structural Confirmation : Use and NMR to identify key signals: the tert-butyl group (δ ~1.3 ppm, singlet) and ethanesulfonate ester linkage (δ ~3.5–4.0 ppm for CH groups adjacent to sulfonate).

- Mass Spectrometry : Electrospray ionization mass spectrometry (ESI-MS) in positive ion mode confirms the molecular ion peak [M+H] at m/z 257.3 (calculated for CHOS).

- Purity Assessment : High-performance liquid chromatography (HPLC) with a C18 column and acetonitrile/water mobile phase (70:30 v/v) at 1.0 mL/min flow rate .

Advanced Research Questions

Q. How does this compound function as a sulfur source in microbial systems, and what experimental approaches elucidate its metabolic pathways?

- Methodological Answer : In bacteria (e.g., E. coli), the compound may be imported via ATP-dependent alkanesulfonate ABC transporters. Metabolism involves FMNH-dependent alkanesulfonate monooxygenases, converting the sulfonate group to sulfite. Experimental approaches:

- Uptake Assays : Use -labeled compound to track intracellular accumulation in minimal media lacking sulfate.

- Enzymatic Activity : Measure sulfite production via colorimetric assays (e.g., methylene blue formation) in cell lysates.

- Gene Knockouts : Compare metabolic efficiency in tauD (sulfonate metabolism gene) mutants vs. wild-type strains .

Q. What strategies resolve contradictory kinetic data (e.g., ) in ethanesulfonate uptake studies across different organisms?

- Methodological Answer : Discrepancies in values (e.g., 5 × 10 M in Chlorella fusca vs. higher values in other species) arise from experimental variables:

- pH and Cofactors : Optimize uptake assays at pH 7.5–8.0, as acidic conditions inhibit transport. Include 10 mM phosphate to enhance uptake rates .

- Competitive Inhibitors : Use structural analogs (e.g., butanesulfonate) to validate transporter specificity.

- Temperature Dependence : Conduct assays at 25°C (standard) to avoid thermal denaturation of permeases .

Q. How can researchers determine the environmental stability of this compound under varying physicochemical conditions?

- Methodological Answer :

- Photodegradation : Expose to UV light (254 nm) for 24–72 hours; monitor degradation via LC-MS (e.g., sulfonic acid derivatives at m/z 213.1).

- Hydrolytic Stability : Incubate at pH 2 (HCl), 7 (buffer), and 12 (NaOH) for 48 hours. Quench reactions and quantify intact compound via HPLC.

- Thermal Stability : Store at 4°C, 25°C, and 50°C for 30 days; assess decomposition products using GC-MS .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported enzymatic degradation rates of ethanesulfonate derivatives?

- Methodological Answer : Variability in monooxygenase activity (e.g., FMNH dependency) may stem from:

- Enzyme Source : Compare recombinant vs. native enzymes (e.g., Pseudomonas vs. Chlorella isoforms).

- Cofactor Availability : Supplement assays with 0.1 mM FMN to ensure saturation.

- Substrate Competition : Test inhibition by sulfate or cysteine, which repress sulfonate metabolism genes .

Experimental Design Considerations

Q. What in vitro models are suitable for studying the toxicological effects of this compound?

- Methodological Answer :

- Microbial Models : Use Salmonella typhimurium TA100 strains in Ames tests to assess mutagenicity.

- Aquatic Toxicity : Expose Daphnia magna to 0.1–10 mg/L concentrations for 48 hours; measure LC via probit analysis.

- Enzymatic Inhibition : Test inhibition of human cytochrome P450 isoforms (e.g., CYP3A4) using fluorogenic substrates .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.